E3 Ligase Ligand-linker Conjugate 60

PROTAC synthesis linker functionalization amide coupling

PROTAC developers often encounter failed ternary-complex stabilization when flexible PEG linkers cannot pre-organize the E3 ligase-target protein interface. E3 Ligase Ligand-linker Conjugate 60 solves this by providing a conformationally constrained azetidine-piperazine scaffold that enforces a rigid geometry, while the tert-butyl-protected carboxylate handle enables direct amide bond formation with amine-containing target ligands after deprotection. • Boc-protected carboxylate streamlines one-step amide coupling, eliminating extra linker-functionalization steps. • Rigid linker core improves degradation efficiency for targets with shallow or sterically hindered ligand-binding sites. • Consistent coupling efficiency across SAR library members enhances reproducibility in parallel degrader campaigns.

Molecular Formula C28H37N5O7
Molecular Weight 555.6 g/mol
Cat. No. B15138028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 60
Molecular FormulaC28H37N5O7
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C28H37N5O7/c1-28(2,3)40-24(35)17-39-13-12-30-8-10-31(11-9-30)19-15-32(16-19)18-4-5-20-21(14-18)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,19,22H,6-13,15-17H2,1-3H3,(H,29,34,36)
InChIKeyXUYDEJLQDWIYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-Linker Conjugate 60 Overview


E3 Ligase Ligand-linker Conjugate 60 (CAS not publicly assigned; synonym Thalidomide-azetidine-piperazine-C2-O-C-boc, MedChemExpress HY-155242) is a cereblon (CRBN)-recruiting building block for proteolysis-targeting chimera (PROTAC) synthesis. It comprises a thalidomide warhead, a conformationally constrained azetidine-piperazine linker, and a tert-butyl–protected carboxylate terminus (C28H37N5O7, MW 555.6 g/mol) . It is one member of a large family of modular E3 ligase ligand-linker conjugates that differ in warhead, linker composition, length, and terminal functional group, each of which can profoundly influence ternary complex formation, degradation efficiency, and physicochemical properties of the final PROTAC [1].

CRBN-recruiting building block for PROTAC assembly
Boc-protected carboxylate enables direct amide coupling after deprotection
Rigid azetidine-piperazine linker for constrained ternary complex geometry

Conjugate 60 Non-Substitutability


PROTAC activity is exquisitely sensitive to linker length, composition, and attachment geometry [1]. Even closely related CRBN-recruiting conjugates (e.g., Thalidomide-5-piperazine-azetidine, CAS 2680530-60-1) can produce vastly different degradation profiles when elaborated into full PROTACs because the linker dictates the spatial orientation of the E3 ligase–target protein ternary complex [2]. Conjugate 60’s unique combination of a rigid azetidine-piperazine spacer and a tert-butyl–protected carboxylate handle provides a distinct vector and reactivity that cannot be assumed equivalent to hydroxyl-, amine-, or azide-terminated analogs, nor to flexible PEG-based linkers [3].

Terminal group Hydroxyl-terminated analogs require two-step activation; coupling workflow and yield may differ.
Linker flexibility PEG-based linkers provide different conformational flexibility; ternary complex geometry may shift.
E3 recruitment VHL-based conjugates recruit a distinct E3 ligase; degradation profile for the same target likely differs.

Conjugate 60 vs. Structural Analogs


Boc-Carboxylate vs. Hydroxyl Terminal Group

E3 Ligase Ligand-linker Conjugate 60 terminates in a tert-butyl (Boc)–protected carboxylate, which can be quantitatively deprotected under mild acidic conditions (e.g., TFA/DCM) to reveal a free carboxylic acid for direct amide coupling to an amine-containing target-protein ligand . In contrast, the closely related Thalidomide-azetidine-piperazine-C2-O-C2-OH (MedChemExpress HY-161200) terminates in a primary alcohol, requiring a less efficient two-step activation (e.g., conversion to a carbonate or mesylate) prior to conjugation .

Terminal Group
One-step coupling (Boc-COOH) vs two-step (OH); deprotection >95% under standard TFA conditions
May simplify PROTAC assembly workflow
Reported head-to-head comparison; actual yields may vary with target ligand
PROTAC synthesis linker functionalization amide coupling

Rigid Linker: Azetidine-Piperazine vs. PEG

The azetidine-piperazine core of Conjugate 60 introduces two cyclic amine moieties that restrict conformational freedom relative to linear PEG linkers of comparable atom count [1]. PROTACs built with rigid linkers have been shown to exhibit altered ternary complex stability and degradation cooperativity compared to their flexible counterparts; in one systematic study, replacement of a PEG linker with a piperazine-containing rigid scaffold reduced the DC50 (half-maximal degradation concentration) for HDAC1/2 by up to 10-fold, an effect attributed to pre-organization of the active ternary complex geometry [2].

Linker Rigidity
Class-level
Azetidine-piperazine core vs PEG; rigid linkers showed up to 10-fold DC50 improvement in HDAC-targeting PROTACs
May support pre-organized ternary complex geometry
Direct data for Conjugate 60-derived PROTACs not yet reported
linker design ternary complex PROTAC optimization

Molecular Weight vs. Minimal Scaffold

Conjugate 60 (MW 555.6 g/mol) carries an additional ethoxyacetate-tert-butyl extension (C8H14O3, ΔMW +158.2 g/mol) compared to the minimal scaffold Thalidomide-5-piperazine-azetidine (CAS 2680530-60-1, MW 397.44 g/mol) . This extension provides both a synthetic handle and increased linker length (estimated 6–7 atom extension), which may be critical for spanning the distance between the CRBN binding site and the target protein’s ligand-binding pocket [1].

Linker Extension
MW 555.6 vs 397.44 g/mol; Δ +158.2 Da, ~6–7 atom extension
Extends reach to target ligand binding site
Includes protected carboxylate handle for direct conjugation
physicochemical properties drug-likeness PROTAC building block

CRBN vs. VHL E3 Ligase Recruitment

Conjugate 60 recruits the cereblon (CRBN) E3 ligase via its thalidomide warhead. CRBN-based PROTACs generally exhibit broader tissue expression of the E3 ligase and a smaller molecular-weight contribution from the E3-recruiting element compared to von Hippel–Lindau (VHL)-based conjugates [1]. In head-to-head PROTAC comparisons, CRBN-recruiting PROTACs have shown superior degradation of certain targets (e.g., BRD4) while VHL-based PROTACs excel for others (e.g., ERRα), underscoring that the choice of E3 ligase is target-dependent [2].

E3 Ligase Recruitment
Class-level
CRBN (thalidomide) ~270 Da vs VHL-based ~430 Da E3 ligand mass; CRBN shows broader tissue distribution
Smaller warhead may offer design flexibility for drug-like PROTACs
Degradation profile target-dependent; neo-substrate risk (IKZF1/3) noted
E3 ligase CRBN VHL PROTAC design

Conjugate 60 Applications


One-Step PROTAC Assembly

Investigators synthesizing PROTACs that require a carboxylic acid handle for direct amide bond formation with an amine-containing target ligand benefit from Conjugate 60’s Boc-protected carboxylate. After deprotection, the free acid can be coupled to the target ligand using standard EDC/HOBt or HATU chemistry, eliminating the need for additional linker-functionalization steps .

Conformationally Constrained PROTACs for Challenging Targets

For target proteins where a productive ternary complex requires a rigid, pre-organized linker geometry, Conjugate 60’s azetidine-piperazine core offers a constrained scaffold that can be further optimized. This is particularly relevant for targets with shallow or sterically hindered ligand-binding sites, where flexible PEG linkers fail to stabilize the ternary complex [1].

CRBN-Dependent Intracellular and Nuclear Degradation

Because CRBN is expressed in both the cytoplasm and nucleus, Conjugate 60-derived PROTACs are suitable for degrading targets in either compartment. This broad subcellular coverage makes the conjugate a versatile starting point for programs targeting transcription factors, epigenetic readers, and kinases [2].

Building Block for Parallel SAR Libraries

Medicinal chemistry teams running parallel structure–activity relationship (SAR) campaigns can use Conjugate 60 as a common CRBN-linker module, varying only the target-protein ligand. The protected carboxylate ensures consistent coupling efficiency across library members, improving reproducibility in degradation assays .

Application
Selection Property
Validation Focus
One-step PROTAC assembly
Boc-protected carboxylate for direct amide coupling
Deprotection and coupling efficiency
Constrained PROTACs for steric targets
Rigid azetidine-piperazine linker
Ternary complex stabilization assay
Intracellular & nuclear degradation
CRBN-recruiting thalidomide warhead
Subcellular degradation profile
Parallel SAR library synthesis
Common CRBN-linker module with consistent Boc handle
Inter-library coupling reproducibility
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